molecular formula C15H22O2 B13591373 2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid

Cat. No.: B13591373
M. Wt: 234.33 g/mol
InChI Key: KTHYBYJTPXIKHW-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-3-methylbutanoic acid typically involves the alkylation of phenol with isobutene, followed by further chemical modifications. The reaction conditions often require acid catalysts to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (Cl₂, Br₂), sulfuric acid, nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-tert-Butylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and phenyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C15H22O2/c1-10(2)13(14(16)17)11-6-8-12(9-7-11)15(3,4)5/h6-10,13H,1-5H3,(H,16,17)

InChI Key

KTHYBYJTPXIKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

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